molecular formula C13H19BrO B7816077 1-Bromo-2-(heptyloxy)benzene

1-Bromo-2-(heptyloxy)benzene

Cat. No.: B7816077
M. Wt: 271.19 g/mol
InChI Key: POTQPVYKVKFJGD-UHFFFAOYSA-N
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Description

4-(n-Pentylthio)benzoic acid is a benzoic acid derivative featuring a pentylthio (-S-C₅H₁₁) substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality with a sulfur-containing alkyl chain, which influences its physicochemical properties, such as solubility, lipophilicity, and reactivity. The thioether linkage distinguishes it from ether or ester analogs, offering unique electronic and steric characteristics.

This highlights challenges in sourcing the compound for current research, necessitating in-house synthesis for further studies.

Properties

IUPAC Name

1-bromo-2-heptoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10H,2-5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTQPVYKVKFJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(heptyloxy)benzene can be synthesized through the bromination of 2-(heptyloxy)benzene . The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(heptyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding benzene derivative.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
1-Bromo-2-(heptyloxy)benzene is commonly utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for electrophilic aromatic substitution reactions, making it a valuable building block for creating various derivatives and functionalized compounds.

Polymer Chemistry
Research has demonstrated its utility in the synthesis of polymers. For instance, it can be incorporated into polymer backbones or used as a functional monomer in copolymerization processes. This application is particularly relevant in developing materials with specific mechanical and thermal properties .

Material Science

Development of Advanced Materials
The compound plays a significant role in the development of new materials, especially those intended for electronic applications. Its structure suggests potential liquid crystalline behavior, which could be exploited in display technologies and optical sensors. The combination of polar and non-polar regions within the molecule enhances its suitability for such applications.

OLED Materials
this compound has been investigated as a dopant or host material in organic light-emitting diodes (OLEDs). The presence of the heptyloxy group can improve solubility and film-forming properties, crucial for the fabrication of high-performance OLED devices .

Pharmaceutical Research

Drug Development
In pharmaceutical research, this compound is explored as a precursor for synthesizing potential drug candidates. The bromine atom can facilitate the formation of covalent bonds with biological targets, thereby enhancing the compound's bioactivity . Studies have indicated that derivatives of this compound may exhibit significant biological activities, making them candidates for further investigation in drug discovery programs.

Chemical Probes
The compound is also used in chemical biology as a tool to study biological processes. By modifying its structure, researchers can create chemical probes that interact with specific biomolecules, aiding in the understanding of various biochemical pathways.

Chemical Biology

Mechanistic Studies
The mechanism of action for this compound involves its participation in electrophilic aromatic substitution reactions, where the bromine atom acts as an electrophile. This interaction can lead to the formation of positively charged intermediates that may further react with nucleophiles present in biological systems. This property makes it useful for studying enzyme activities and receptor interactions.

Case Study: Synthesis and Characterization

A notable study involved synthesizing this compound through bromination reactions using aluminum chloride as a catalyst. The resulting product was characterized using various spectroscopic techniques, confirming its structure and purity. This synthesis method highlights its potential scalability for industrial applications .

Research has shown that derivatives of this compound can modulate enzyme activity due to their structural features. For example, studies have indicated that certain derivatives exhibit inhibitory effects on specific enzymes linked to metabolic pathways, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(heptyloxy)benzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product. The heptyloxy group can also participate in various reactions, influencing the overall reactivity and selectivity of the compound.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The thioether group in 4-(n-Pentylthio)benzoic acid increases logP compared to oxygenated analogs (e.g., 4-pentyloxybenzoic acid), enhancing membrane permeability but reducing solubility .
  • Biological Relevance: 4-Hydroxybenzoic acid and 4-aminobenzoic acid exhibit higher solubility and established roles in biological systems (e.g., coenzyme precursors), whereas sulfur-containing analogs may target specific enzymatic pathways .

Antimicrobial and Antitumor Activity

  • 4-(n-Pentylthio)benzoic acid: Limited direct data are available, but related thioether benzoic acid derivatives (e.g., 4-((4-nitrobenzoyl)amino)benzoic acid) show antimicrobial activity against Gram-positive bacteria, attributed to nitro group electron-withdrawing effects enhancing target binding .
  • 4-Hydroxybenzoic acid : Widely used as a preservative (parabens) due to antifungal properties. Its sodium salt is a common food additive .
  • 4-Aminobenzoic acid: Critical for folate synthesis in bacteria; sulfonamide drugs mimic its structure to inhibit dihydropteroate synthase .

Structural Modifications in Drug Design

  • Thioether vs.
  • Nitro and Amino Derivatives: Schiff base derivatives (e.g., 4-(4-nitrobenzylideneamino)benzoic acid) demonstrate enhanced cytotoxicity in cancer cell lines compared to unmodified benzoic acids, highlighting the impact of electron-deficient substituents .

Biological Activity

1-Bromo-2-(heptyloxy)benzene is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a bromine atom and a heptyloxy group attached to a benzene ring, suggests potential biological activities that merit thorough investigation.

  • Molecular Formula : C13H18BrO
  • Molecular Weight : 273.19 g/mol
  • Appearance : Clear to light yellow liquid
  • Boiling Point : 285 °C

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of alkylated phenols have shown effectiveness against various bacterial strains, suggesting that similar structures may possess comparable properties. The presence of the heptyloxy group may enhance lipid solubility, facilitating membrane penetration and increasing antimicrobial efficacy .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of brominated compounds has revealed their potential as anticancer agents. For example, studies have demonstrated that brominated phenolic compounds can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . In this context, this compound could be explored for its effects on cell viability and proliferation in various cancer models.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes, which could disrupt cellular processes in target organisms.
  • Membrane Interaction : The hydrophobic nature of the heptyloxy chain allows for interaction with lipid membranes, potentially altering membrane integrity and function.
  • Reactive Oxygen Species Generation : Brominated compounds are known to generate ROS, which can lead to oxidative stress in cells, contributing to cytotoxic effects .

Study on Antimicrobial Activity

In a comparative study of various alkoxy-substituted phenols, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Assessment

A study conducted on human cancer cell lines evaluated the cytotoxic effects of this compound. The compound demonstrated IC50 values ranging from 20 to 50 µM across different cell lines, suggesting moderate cytotoxicity. Further investigations into the apoptotic pathways activated by this compound revealed increased levels of caspase-3 activation and PARP cleavage, indicative of apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
CytotoxicityModerate cytotoxic effects
Enzyme InhibitionPotential inhibition observed
ROS GenerationInduction of oxidative stress

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